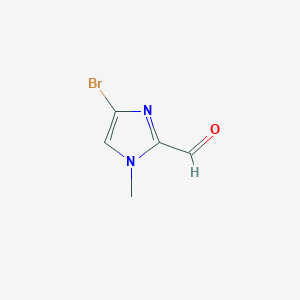

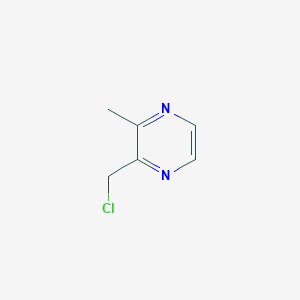

2-(Chloromethyl)-3-methylpyrazine

Overview

Description

2-(Chloromethyl)-3-methylpyrazine (2-CMP) is an organic compound belonging to the pyrazine family of heterocyclic compounds. It is a colorless, flammable liquid with a strong, pungent odor. 2-CMP is a common component of food and beverage flavorings, and has a wide range of scientific applications. It is used as a building block in the synthesis of other compounds, and its mechanism of action and biochemical and physiological effects are of great interest to scientists.

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Functionalized Pyrazines : The synthesis of pyrazine derivatives, including those related to 2-(Chloromethyl)-3-methylpyrazine, is a significant area of research. For instance, the synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over promoted copper catalysts demonstrates the interest in functionalized pyrazines in chemical synthesis (Jing et al., 2008).

- Structural Analysis of Pyrazines : Studies like the crystal structural analysis of methyl-substituted pyrazines with anilic acids reveal the importance of these compounds in understanding molecular interactions and structures (Rok et al., 2018).

Industrial and Pharmaceutical Applications

- Intermediate in Pharmaceutical Synthesis : this compound serves as an intermediate in the synthesis of pharmaceutical drugs, such as in the preparation of Lansoprazole, an anti-ulcer drug (Sailu et al., 2008).

- Green Metric Evaluation : Its derivatives are also subject to green metric evaluation, indicating a focus on environmentally friendly and efficient synthesis methods, as seen in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine (Gilbile et al., 2017).

Novel Synthetic Methods and Derivatives

- Development of Synthetic Strategies : New synthetic strategies for fluorinated pyrazoles and their derivatives demonstrate the ongoing research in creating novel compounds with potential applications in medicinal chemistry (Surmont et al., 2011).

- Synthesis of Stable Isotopes : The synthesis of stable isotope-labeled alkylpyrazines for use in stable isotope dilution assays highlights another application area, particularly in food chemistry and aroma analysis (Fang & Cadwallader, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYGCYJUSJWSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510895 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81831-67-6 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)